3-Ethyl-5,5,5-trifluoropentanoic acid

CAS No.: 1368185-99-2

Cat. No.: VC4989818

Molecular Formula: C7H11F3O2

Molecular Weight: 184.158

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1368185-99-2 |

|---|---|

| Molecular Formula | C7H11F3O2 |

| Molecular Weight | 184.158 |

| IUPAC Name | 3-ethyl-5,5,5-trifluoropentanoic acid |

| Standard InChI | InChI=1S/C7H11F3O2/c1-2-5(3-6(11)12)4-7(8,9)10/h5H,2-4H2,1H3,(H,11,12) |

| Standard InChI Key | ZDFPCPUBMRANBV-UHFFFAOYSA-N |

| SMILES | CCC(CC(=O)O)CC(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

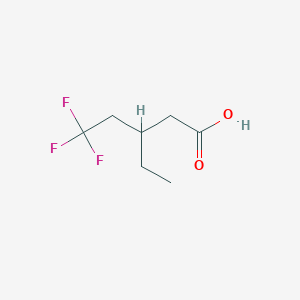

The compound’s structure consists of a pentanoic acid chain substituted with an ethyl group at the third carbon and three fluorine atoms at the fifth carbon (Figure 1). The trifluoromethyl (-CF₃) group induces significant electronegativity, altering the molecule’s reactivity and intermolecular interactions compared to non-fluorinated analogs .

Table 1: Key Physicochemical Properties

The pKa value, estimated from analogous trifluorinated carboxylic acids, suggests moderate acidity due to the electron-withdrawing effect of the -CF₃ group . The LogP value indicates moderate lipophilicity, making it suitable for crossing biological membranes in drug delivery .

Applications in Pharmaceuticals and Biotechnology

Drug Development

The compound’s trifluoromethyl group enhances binding affinity to hydrophobic protein pockets. Notable applications include:

-

γ-Secretase Inhibitors: Fluorinated analogs are investigated for Alzheimer’s disease by modulating amyloid-β production.

-

Anticancer Agents: Fluorine’s electronegativity improves drug half-life and tumor targeting .

Comparative Analysis with Related Fluorinated Compounds

Table 2: Structural and Functional Comparisons

| Compound | Molecular Formula | Key Features | Applications |

|---|---|---|---|

| 3-Ethyl-5,5,5-trifluoropentanoic acid | C₇H₁₁F₃O₂ | Ethyl branch, -CF₃ terminus | Drug intermediates, materials |

| Ethyl 5,5,5-trifluoropent-2-enoate | C₇H₉F₃O₂ | α,β-unsaturated ester | Polymer precursors |

| 5,5,5-Trifluoroleucine | C₆H₁₀F₃NO₂ | Fluorinated branched-chain amino acid | Protein stabilization |

The ethyl group in 3-Ethyl-5,5,5-trifluoropentanoic acid distinguishes it from linear analogs, potentially offering steric advantages in molecular recognition .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume